molecular formula C23H20IN3O4S2 B15284730 1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate

1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate

Cat. No.: B15284730
M. Wt: 593.5 g/mol
InChI Key: OGHJGHJGARHGEU-AFUMVMLFSA-N
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Description

1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate is a complex organic compound that features a thiazolidine ring, a naphthyl group, and an iodinated benzenesulfonate moiety

Preparation Methods

The synthesis of 1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate typically involves multi-step organic reactions. The thiazolidine ring can be synthesized through the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry MeCN at elevated temperatures . Industrial production methods may involve optimization of these reactions to improve yield, purity, and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The thiazolidine ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity. The iodinated benzenesulfonate moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and iodinated benzenesulfonates. Compared to these, 1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties . Examples of similar compounds include:

This compound’s unique structure makes it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C23H20IN3O4S2

Molecular Weight

593.5 g/mol

IUPAC Name

[1-[(E)-[(E)-(4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]naphthalen-2-yl] 4-iodobenzenesulfonate

InChI

InChI=1S/C23H20IN3O4S2/c1-2-5-21-22(28)26-23(32-21)27-25-14-19-18-7-4-3-6-15(18)8-13-20(19)31-33(29,30)17-11-9-16(24)10-12-17/h3-4,6-14,21H,2,5H2,1H3,(H,26,27,28)/b25-14+

InChI Key

OGHJGHJGARHGEU-AFUMVMLFSA-N

Isomeric SMILES

CCCC1C(=O)N/C(=N\N=C\C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)I)/S1

Canonical SMILES

CCCC1C(=O)NC(=NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)I)S1

Origin of Product

United States

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